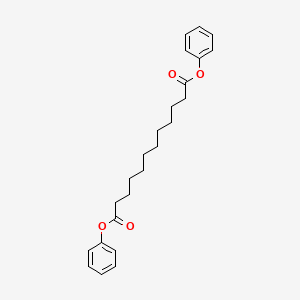
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromomethyl group, a chloro group, and an ethylbutoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzene derivative, followed by the introduction of the chloro and ethylbutoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like iron(III) bromide or aluminum chloride to facilitate the bromination and substitution processes.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production efficiency and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene undergoes various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-4-chloro-1-(2-ethylbutoxy)Benzene.
Reduction: Formation of 2-(methyl)-4-chloro-1-(2-ethylbutoxy)Benzene.
Substitution: Formation of 2-(substituted methyl)-4-chloro-1-(2-ethylbutoxy)Benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The chloro and ethylbutoxy groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(bromomethyl)-4-chloro-1-(2-methylbutoxy)Benzene
- 2-(bromomethyl)-4-chloro-1-(2-propylbutoxy)Benzene
- 2-(bromomethyl)-4-chloro-1-(2-isobutylbutoxy)Benzene
Uniqueness
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. The presence of the ethylbutoxy group, in particular, may enhance the compound’s lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.
Eigenschaften
Molekularformel |
C13H18BrClO |
|---|---|
Molekulargewicht |
305.64 g/mol |
IUPAC-Name |
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)benzene |
InChI |
InChI=1S/C13H18BrClO/c1-3-10(4-2)9-16-13-6-5-12(15)7-11(13)8-14/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
WALJBYLKVFNWDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)COC1=C(C=C(C=C1)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


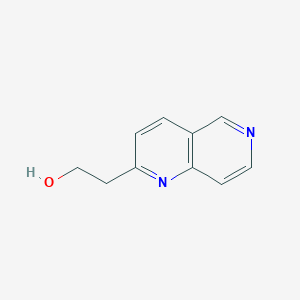

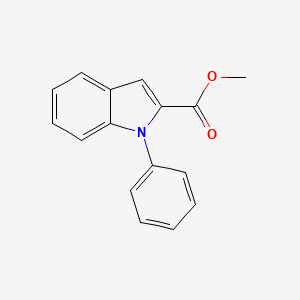
![[3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13876691.png)
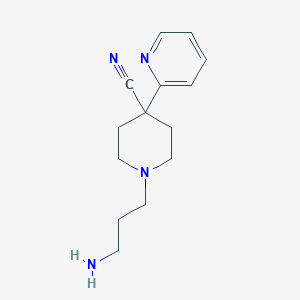
![tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate](/img/structure/B13876704.png)

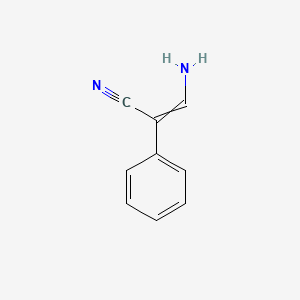


![4-(Ethylamino)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876733.png)
![Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate](/img/structure/B13876738.png)
